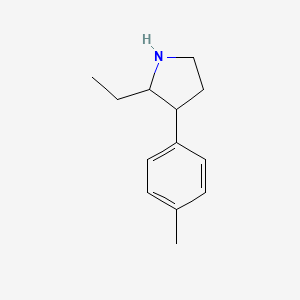
2-乙基-3-(4-甲基苯基)吡咯烷
描述
2-Ethyl-3-(4-methylphenyl)pyrrolidine is a chemical compound with the molecular formula C13H19N . It belongs to the class of compounds known as pyrrolidines, which are cyclic amines with a five-membered nitrogen-containing ring . Pyrrolidines are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, a new diazo derivative of a pyrrolidine-2,5-dione fused at position-3,4 to a dibenzobarrelene backbone has been prepared by coupling the previously reported N-arylsuccinimid precursor with aryldiazonium ion of aniline .Molecular Structure Analysis
The pyrrolidine ring is characterized by sp3-hybridization, which allows efficient exploration of the pharmacophore space . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the stereochemistry of the molecule and increases three-dimensional coverage . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, as different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Chemical Reactions Analysis
While specific chemical reactions involving 2-Ethyl-3-(4-methylphenyl)pyrrolidine are not found in the search results, pyrrolidine compounds in general are known for their versatility in chemical reactions. They can undergo various transformations, including ring construction and functionalization .Physical And Chemical Properties Analysis
The molecular weight of 2-Ethyl-3-(4-methylphenyl)pyrrolidine is 189.3 . Other physical and chemical properties specific to this compound are not available in the search results.科学研究应用
合成和化学反应
2-乙基-3-(4-甲基苯基)吡咯烷因其在合成有机化学中的用途而成为研究重点。它的结构是合成复杂分子的多用途中间体。例如,它已被用于通过膦催化的 [4 + 2] 环化合成高度功能化的四氢吡啶,展示了它在以高收率和非对映选择性创造区域选择性加合物的作用 (Zhu、Lan 和 Kwon,2003 年)。此外,手性仲烯胺酯与 2-取代硝基乙烯的迈克尔反应合成了反式、反式-2,4-二取代吡咯烷-3-羧酸酯,突出了它在合成具有重要合成价值的手性分子中的应用 (Revial 等人,2000 年)。
催化和有机转化
该化合物的衍生物已被探索作为 Ru(II) 的半夹心配合物和 Pd(II) 和 Pt(II) 的配合物的配体,展示了它们在催化有机反应中的潜力。这些配合物在催化 Heck 和 Suzuki-Miyaura 偶联反应以及醇的催化氧化中显示出有效性,展示了 2-乙基-3-(4-甲基苯基)吡咯烷在促进各种化学转化中的广泛用途 (Singh、Singh 和 Singh,2009 年)。
抗氧化活性
最近的研究还强调了该化合物衍生物的抗氧化潜力。例如,合成多取代的 3-羟基-3-吡咯啉-2-酮衍生物并通过 DPPH 测定评估它们的抗氧化活性,确定了具有良好自由基清除能力的化合物。这些见解表明,2-乙基-3-(4-甲基苯基)吡咯烷的衍生物由于其抗氧化特性可能具有治疗应用 (Nguyen 等人,2022 年)。
在荧光研究中的应用
此外,2-乙基-3-(4-甲基苯基)吡咯烷衍生物在合成荧光化合物中的应用,例如与荧光香豆脚手架缀合的莫纳斯特醇类似物,展示了它在开发具有生物成像和荧光研究潜在应用的新材料中的效用 (Al-Masoudi 等人,2015 年)。
安全和危害
未来方向
Pyrrolidine compounds, including 2-Ethyl-3-(4-methylphenyl)pyrrolidine, hold promise in the field of drug discovery due to their versatile scaffold and wide range of biological activities . Future research could focus on exploring the structure-activity relationship of these compounds and designing new pyrrolidine compounds with different biological profiles .
作用机制
Target of Action
Pyrrolidine derivatives are known to interact with a variety of biological targets, contributing to their wide range of pharmacological activities .
Mode of Action
Pyrrolidine derivatives are known for their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring . These properties can lead to different biological profiles of drug candidates, due to the different binding modes to enantioselective proteins .
Biochemical Pathways
Pyrrolidine derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
The diverse biological activities associated with pyrrolidine derivatives suggest that they may have multiple effects at the molecular and cellular levels .
生化分析
Biochemical Properties
2-Ethyl-3-(4-methylphenyl)pyrrolidine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical reactions. Additionally, 2-Ethyl-3-(4-methylphenyl)pyrrolidine can bind to proteins, affecting their conformation and function. These interactions are crucial for understanding the compound’s role in biochemical processes and its potential therapeutic applications .
Cellular Effects
The effects of 2-Ethyl-3-(4-methylphenyl)pyrrolidine on various types of cells and cellular processes are of great interest. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the activity of signaling molecules, leading to changes in cellular responses. Additionally, 2-Ethyl-3-(4-methylphenyl)pyrrolidine can impact gene expression by modulating transcription factors or other regulatory proteins. These effects on cellular processes highlight the compound’s potential as a tool for studying cell biology and developing new therapeutic strategies .
Dosage Effects in Animal Models
The effects of 2-Ethyl-3-(4-methylphenyl)pyrrolidine can vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular function. Additionally, high doses of 2-Ethyl-3-(4-methylphenyl)pyrrolidine may result in toxic or adverse effects, such as organ damage or altered physiological responses. Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in preclinical studies .
Metabolic Pathways
2-Ethyl-3-(4-methylphenyl)pyrrolidine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. This compound can influence metabolic flux and metabolite levels by modulating enzyme activity. For example, it may inhibit or activate enzymes involved in key metabolic pathways, leading to changes in the production or utilization of metabolites. These interactions are essential for understanding the compound’s role in metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of 2-Ethyl-3-(4-methylphenyl)pyrrolidine within cells and tissues are critical for understanding its biological effects. This compound can interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, 2-Ethyl-3-(4-methylphenyl)pyrrolidine may accumulate in specific tissues or cellular compartments, influencing its localization and activity. These factors are important for determining the compound’s bioavailability and its potential therapeutic applications .
属性
IUPAC Name |
2-ethyl-3-(4-methylphenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-3-13-12(8-9-14-13)11-6-4-10(2)5-7-11/h4-7,12-14H,3,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYIWPQXKLVGLKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(CCN1)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


amine](/img/structure/B1456154.png)
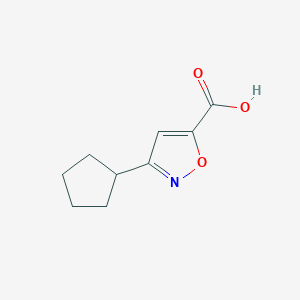

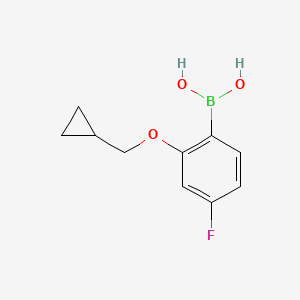
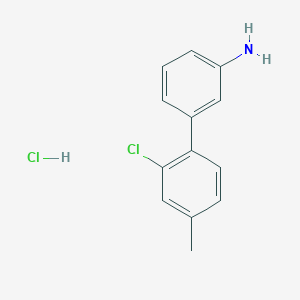
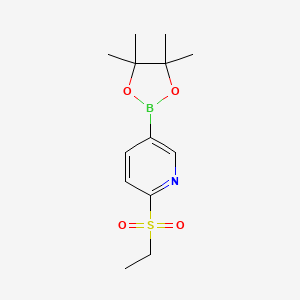


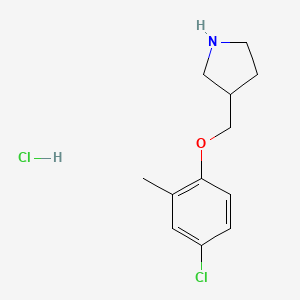

![2-[2-(4-Methyl-2-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1456173.png)
![2-[2-(Cyclobutylmethoxy)ethyl]piperidine hydrochloride](/img/structure/B1456174.png)
![4-[(4-Chloro-2-isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1456175.png)

